molecular formula C10H7F2N3O2 B3039388 5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole CAS No. 1029650-43-8

5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole

Cat. No. B3039388
CAS RN: 1029650-43-8
M. Wt: 239.18 g/mol
InChI Key: KUGNZJQBVWLMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The difluoromethyl group (-CF2H) is a functional group in organic chemistry that contains two fluorine atoms and one hydrogen atom attached to a carbon atom . The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of explosives, but also finds use in the synthesis of certain pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the addition of the difluoromethyl and nitro groups . The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would have a planar structure. The difluoromethyl, nitro, and phenyl groups would be attached to specific carbon atoms in the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The nitro group is electron-withdrawing, which would make the pyrazole ring less electron-rich and potentially less reactive . The difluoromethyl group could potentially undergo reactions involving the breaking of the C-F bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its stability under different conditions .

Advantages and Limitations for Lab Experiments

5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling due to its explosive nature.

Future Directions

There are several future directions for 5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole research, including the synthesis of novel derivatives with improved properties and the development of new applications in various fields of research. In medicinal chemistry, future research could focus on the synthesis of this compound derivatives with increased potency and selectivity for specific targets. In material science, future research could focus on the development of MOFs with enhanced gas storage and separation properties. In agriculture, future research could focus on the development of this compound derivatives with improved herbicidal activity and reduced environmental impact.
Conclusion
In conclusion, this compound is a pyrazole derivative that has shown promising results in various fields of research, including medicinal chemistry, material science, and agriculture. It has been synthesized through various methods and has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound exerts its effects through various mechanisms of action and has several advantages and limitations for lab experiments. Future research could focus on the synthesis of novel derivatives with improved properties and the development of new applications in various fields of research.

Scientific Research Applications

5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been used as a building block for the synthesis of novel anti-inflammatory agents and anti-tumor agents. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In agriculture, this compound has been used as a herbicide due to its ability to inhibit the growth of weeds.

Safety and Hazards

As with any chemical compound, handling “5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

properties

IUPAC Name

5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-10(12)8-9(15(16)17)7(13-14-8)6-4-2-1-3-5-6/h1-5,10H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGNZJQBVWLMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole
Reactant of Route 3
5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole
Reactant of Route 6
5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.